8-Propyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Propyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural features include:
- 8-position substituent: A propyl group (-CH2CH2CH3), which enhances lipophilicity compared to shorter alkyl chains (e.g., methyl or ethyl).
- 4-position substituent: A 2-(trifluoromethyl)benzoyl group, where the trifluoromethyl (-CF3) moiety at the ortho position of the benzoyl ring introduces steric and electronic effects.
The trifluoromethyl group is known to improve metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
8-propyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O4/c1-2-9-23-10-7-18(8-11-23)24(15(12-28-18)17(26)27)16(25)13-5-3-4-6-14(13)19(20,21)22/h3-6,15H,2,7-12H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIJWGASPYYQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-Propyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326811-12-4) is a complex organic molecule with potential biological activity. This article explores its biological properties, including antimicrobial and enzyme inhibition activities, and presents relevant research findings and data.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 400.39 g/mol |
| CAS Number | 1326811-12-4 |
The structure features a spirocyclic framework, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of trifluoromethylbenzoyl have shown effectiveness against various bacterial strains. In a study involving related compounds, the derivatives demonstrated moderate inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. The inhibition of AChE is particularly relevant:
- IC values were recorded for various derivatives, with some exhibiting lower values than established drugs like rivastigmine.
- The most potent derivatives showed IC values ranging from 27.04 µM to 106.75 µM for AChE, indicating a promising profile for further development .
Case Studies
- Study on Trifluoromethyl Derivatives : A series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were synthesized and screened for antimicrobial activity. The study found that modifications to the alkyl chain significantly influenced the biological activity, suggesting that similar modifications could enhance the efficacy of 8-Propyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid .
- In Vitro Testing : Compounds structurally analogous to the target compound were tested against Mycobacterium tuberculosis and other strains. The results indicated varying degrees of efficacy, with some compounds achieving MIC values as low as 125 µM , demonstrating potential for further exploration in anti-tuberculosis treatments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with five structurally related analogs, highlighting differences in substituents, molecular weight, and purity:
*Calculated based on formula.
Key Observations:
Benzyl substituents () introduce aromatic bulk, which may hinder binding in sterically sensitive targets.
Halogenated Benzoyl Groups :
Preparation Methods
Cyclohexanone-Amine Condensation
Cyclohexanone derivatives react with bifunctional amines to form the spirocyclic scaffold. For example, 4-aminocyclohexanone reacts with 1-propyl-1,3-diaminopropane under acidic conditions to yield the diazaspiro intermediate. A Mitsunobu reaction or nucleophilic substitution introduces the oxygen atom, forming the oxa ring.
Reaction Conditions:
-
Catalyst: p-Toluenesulfonic acid (p-TsOH)
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Solvent: Toluene
-
Temperature: 110°C, 12–16 hours
-
Yield: 58–62%
Ring-Closing Metathesis (RCM)
Olefin-bearing precursors undergo RCM using Grubbs catalysts to form the spiro structure. For instance, a diene-functionalized piperidine derivative and an oxygen-containing diene are coupled to generate the spirocyclic core.
Reaction Conditions:
-
Catalyst: Grubbs 2nd generation (5 mol%)
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Solvent: Dichloromethane
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Temperature: 40°C, 6 hours
-
Yield: 45–50%
Introduction of the 2-(Trifluoromethyl)benzoyl Group
The 2-(trifluoromethyl)benzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
Friedel-Crafts Acylation
The spirocyclic amine reacts with 2-(trifluoromethyl)benzoyl chloride in the presence of Lewis acids.
Reaction Conditions:
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Reagent: 2-(Trifluoromethyl)benzoyl chloride (1.2 equiv)
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Catalyst: Aluminum chloride (AlCl₃, 1.5 equiv)
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Solvent: Dichloroethane
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Temperature: 0°C to room temperature, 4 hours
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Yield: 70–75%
Direct Amide Coupling
A carbodiimide-mediated coupling attaches the benzoyl group to the secondary amine of the spirocyclic intermediate.
Reaction Conditions:
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
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Base: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
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Solvent: Tetrahydrofuran (THF)
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Temperature: Room temperature, 12 hours
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Yield: 65–68%
Carboxylic Acid Functionalization
The carboxylic acid at position 3 is introduced via oxidation or hydrolysis:
Oxidation of Hydroxymethyl Precursor
A hydroxymethyl group at position 3 is oxidized using Jones reagent.
Reaction Conditions:
-
Oxidizing Agent: Chromium trioxide (CrO₃) in H₂SO₄
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Solvent: Acetone
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Temperature: 0°C, 2 hours
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Yield: 80–85%
Hydrolysis of Nitrile Intermediate
A nitrile group at position 3 undergoes acidic hydrolysis.
Reaction Conditions:
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Acid: 6 M HCl
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Solvent: Water/Ethanol (1:1)
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Temperature: Reflux, 8 hours
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Yield: 75–78%
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency during cyclization and acylation steps:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 68% | 82% |
| Purity | 95% | 99% |
Catalytic Improvements
Palladium-catalyzed cross-coupling steps replace traditional methods for higher selectivity:
Conditions:
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Catalyst: Pd(OAc)₂ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs₂CO₃
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Solvent: 1,4-Dioxane
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Yield: 88%
Analytical Characterization
Critical quality control metrics for the final product:
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Melting Point | 202–205°C |
| 1H NMR | δ 1.55 (t, 3H, CH₂CH₂CH₃) |
| 13C NMR | δ 174.2 (COOH) |
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
